N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide
説明
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide, also known as EMA-401, is a small molecule drug that is being developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nervous system. It is a complex condition that can be difficult to treat, and there is a significant unmet need for new and effective therapies.
作用機序
The Nav1.7 channel is a key target for the treatment of neuropathic pain, as it plays a crucial role in the transmission of pain signals in the nervous system. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide acts by selectively blocking the Nav1.7 channel, which reduces the transmission of pain signals and leads to a reduction in pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in the nervous system, which may contribute to its pain-relieving effects. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide for lab experiments is its specificity for the Nav1.7 channel. This allows researchers to selectively target this channel and study its role in neuropathic pain. However, one limitation of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide is that it may not be effective in all types of neuropathic pain, as there are multiple mechanisms that contribute to this condition.
将来の方向性
There are several future directions for the development of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide and related compounds. One area of focus is the optimization of the drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. Another area of focus is the development of combination therapies that target multiple mechanisms of neuropathic pain. Finally, there is a need for further clinical studies to establish the safety and efficacy of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide in humans.
Conclusion:
In conclusion, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide is a promising drug candidate for the treatment of neuropathic pain. Its specificity for the Nav1.7 channel and favorable safety profile make it an attractive target for further development. Future research will be needed to optimize the drug's properties and establish its efficacy in humans.
科学的研究の応用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide has been the subject of extensive scientific research, and there is a growing body of evidence to support its potential as a treatment for neuropathic pain. In preclinical studies, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide has been shown to be effective in reducing pain in animal models of neuropathic pain. These studies have demonstrated that N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide acts by blocking a specific type of ion channel in the nervous system, known as the Nav1.7 channel.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-ethoxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18(6-2)24(20,21)13-8-9-15(22-4)14(12-13)17-16(19)10-11-23-7-3/h8-9,12H,5-7,10-11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJVIUWSQUIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCOCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。